N-Demethylcyamemazine Maleate
Description
Properties
Molecular Formula |
C₂₂H₂₃N₃O₄S |
|---|---|
Molecular Weight |
425.5 |
Synonyms |
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazine-2-carbonitrile Maleate; 10-(2-Methyl-3-methylaminopropyl)phenothiazine-2-carbonitrile Maleate; |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
De Novo Synthesis of N-Demethylcyamemazine Maleate (B1232345)
The de novo synthesis of N-Demethylcyamemazine, also referred to as monodesmethyl cyamemazine (B1669373), involves a multi-step chemical process. A key strategy utilizes a modified Polonovski reaction. scispace.comnih.gov This approach begins with the formation of the N-oxide of cyamemazine. This intermediate is then isolated and subjected to a Polonovski reaction mediated by ferrous sulfate (B86663) (FeSO₄·7H₂O) to yield the desired N-demethylated product. nih.gov The final step involves the formation of the maleate salt to enhance stability and facilitate handling.
Another synthetic route involves the use of protecting groups. For instance, a carbamate-protected intermediate can be synthesized and subsequently N-methylated. researchgate.net The protecting group is then removed to yield monodesmethyl cyamemazine, which is then treated with maleic acid in a suitable solvent like ethanol (B145695) to afford N-Demethylcyamemazine Maleate. researchgate.net
Biotransformative Pathways Leading to N-Demethylcyamemazine
In biological systems, N-Demethylcyamemazine is primarily formed through the metabolism of its parent compound, cyamemazine. researchgate.net This biotransformation is a critical aspect of cyamemazine's pharmacokinetics.
Enzymatic N-Demethylation Mechanisms of Cyamemazine
The principal mechanism for the formation of N-Demethylcyamemazine in the body is through enzymatic N-demethylation of cyamemazine. This process is predominantly carried out by the cytochrome P450 (CYP) family of enzymes in the liver. nih.govresearchgate.net In vitro studies using recombinant human liver microsomal enzymes have identified several CYP isoenzymes responsible for this metabolic pathway.
The main routes of cyamemazine biotransformation are N-mono-demethylation and mono-oxidation. nih.govresearchgate.net The CYP enzymes most efficient at degrading cyamemazine are CYP1A2, CYP2C8, and CYP2C19. nih.govresearchgate.net Specifically, the N-mono-demethylation is primarily mediated by CYP1A2, CYP3A4, and CYP2C8. nih.govresearchgate.net These enzymatic reactions result in the removal of one of the methyl groups from the dimethylamino side chain of cyamemazine, yielding N-Demethylcyamemazine.
Table 1: Cytochrome P450 Isozymes Involved in Cyamemazine N-Demethylation
| CYP Isozyme | Role in N-Demethylation | Efficiency in Cyamemazine Degradation |
| CYP1A2 | Primary | High (>80%) nih.govresearchgate.net |
| CYP3A4 | Primary | Moderate nih.gov |
| CYP2C8 | Primary | High (>80%) nih.govresearchgate.net |
| CYP2C19 | High (>80%) nih.govresearchgate.net | |
| CYP2C9 | Moderate nih.gov | |
| CYP2D6 | Moderate nih.gov | |
| CYP2B6 | Moderate nih.gov | |
| CYP2A6 | No significant role | Inefficient nih.govresearchgate.net |
| CYP2E1 | No significant role | Inefficient nih.govresearchgate.net |
Non-Classical Polonovski Reaction Applications in N-Demethylation
While the Polonovski reaction is a staple in synthetic chemistry, its principles can be conceptually linked to biological N-dealkylation processes. The reaction involves the rearrangement of an amine N-oxide, typically facilitated by an activating agent like acetic anhydride. A modified, non-classical Polonovski reaction has been successfully employed for the N-demethylation of various alkaloids and related compounds, including cyamemazine. nih.govnih.gov
Synthesis of Isotopic and Labeled Analogues for Research Probes
The synthesis of isotopically labeled analogues of N-Demethylcyamemazine is crucial for various research applications, including metabolic studies, receptor binding assays, and as internal standards in analytical methods. A common approach involves the introduction of stable isotopes, such as deuterium (B1214612) (²H or D), into the molecule.
For example, deuterium-labeled monodesmethyl cyamemazine has been synthesized. researchgate.net This synthesis can be achieved by using a deuterated methylating agent, such as deuterated iodomethane (B122720) (CD₃I), during the N-methylation step of a protected intermediate. researchgate.net Subsequent deprotection and salt formation with maleic acid yields the desired labeled product. researchgate.net The isotopic abundance of such syntheses is typically high, often exceeding 99%. researchgate.net
Isolation and Purification Techniques for Synthetic Intermediates and Final Product
The isolation and purification of this compound and its synthetic intermediates are critical to obtain a product of high purity. Common techniques employed include:
Extraction: Liquid-liquid extraction is frequently used to separate the crude product from the reaction mixture. For instance, after a reaction, the mixture may be diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) (EtOAc). researchgate.net
Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method for purifying crude products and intermediates. researchgate.net The choice of eluent system, such as a mixture of ethyl acetate and hexanes, is crucial for achieving good separation. researchgate.net Flash column chromatography on silica gel has also been highlighted as a rapid and effective method for purifying related compounds without the need for recrystallization. nih.gov
Crystallization: Recrystallization is a standard technique for purifying the final product. This involves dissolving the crude compound in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to the formation of pure crystals. masterorganicchemistry.com
Filtration: After precipitation or crystallization, the solid product is collected by filtration and washed to remove residual impurities. researchgate.net
Drying: The purified product is typically dried under reduced pressure or over a drying agent like anhydrous sodium sulfate (Na₂SO₄) to remove any remaining solvent. researchgate.net
The purity of the final compound is often verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
Advanced Analytical Characterization in Scientific Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic separation is fundamental to the analysis of N-Demethylcyamemazine Maleate (B1232345), enabling its isolation from the parent drug, other metabolites, and endogenous interferences. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and thin-layer chromatography (TLC) are the principal techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Methodologies
Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the quantification of N-Demethylcyamemazine and its parent compound, cyamemazine (B1669373). These methods are often validated according to the International Conference on Harmonisation (ICH) guidelines to ensure their reliability for routine analysis. researchgate.netinnovareacademics.in
Methodologies for the analysis of cyamemazine can be adapted for N-Demethylcyamemazine. A typical RP-HPLC method would involve a C18 column for separation, with a mobile phase consisting of a mixture of an aqueous buffer and organic solvents like acetonitrile and methanol. researchgate.netajpaonline.com Isocratic elution is often sufficient for achieving good separation. ajpaonline.com Detection is commonly performed using a UV detector at a wavelength selected to maximize the analyte's absorbance. researchgate.netinnovareacademics.in
For instance, a stability-indicating RP-HPLC method developed for cyamemazine tartrate utilized a Phenomenex Luna C18 column with a mobile phase of water, acetonitrile, and methanol (60:30:10 v/v/v) at a flow rate of 1.0 mL/min, with detection at 270 nm. researchgate.netajpaonline.com Such a method can be optimized for the specific analysis of N-Demethylcyamemazine Maleate.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and Buffer (e.g., 80:20 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at 270 nm researchgate.net |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. These advantages are attributed to the use of columns with sub-2 µm particle sizes. While specific UPLC methods for this compound are not extensively detailed in the literature, methods developed for multi-analyte screening of neuropsychotropic drugs can be applied.
A UPLC-MS/MS method for the analysis of 71 neuropsychotropic drugs, including phenothiazines, employed a Waters Acquity UPLC I-Class XEVO TQ-S system. nih.gov The mobile phase consisted of an aqueous solution of ammonium acetate (B1210297) with acetic acid and acetonitrile, run in a gradient mode. nih.gov This approach highlights the capability of UPLC to rapidly screen for a wide range of compounds, including N-Demethylcyamemazine.
Table 2: Representative UPLC System Parameters
| Parameter | Condition |
|---|---|
| System | Waters Acquity UPLC I-Class |
| Column | Appropriate for polar compounds |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.2% Acetic Acid nih.gov |
| Mobile Phase B | Acetonitrile nih.gov |
| Flow Rate | Optimized for sub-2 µm column |
| Injection Volume | 5 µL nih.gov |
| Column Temperature | 40 °C nih.gov |
Thin-Layer Chromatography (TLC) in Analytical Research
Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative identification and separation of compounds. For N-demethylated metabolites, such as N-demethyltamoxifen, TLC methods have been developed and validated, providing a framework for the analysis of N-Demethylcyamemazine. researchgate.net
In a typical TLC method, the sample is spotted onto a silica (B1680970) gel plate, which is then developed in a chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving separation. For a compound like N-Demethylcyamemazine, a solvent system containing a mixture of a non-polar solvent, a moderately polar solvent, and a basic modifier, such as toluene-cyclohexane-triethylamine, could be effective. researchgate.net Visualization of the separated spots can be achieved under UV light.
Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are indispensable for the structural confirmation and quantitative analysis of this compound. UV-Visible spectrophotometry and mass spectrometry are the most prominent methods in this regard.
UV-Visible Spectrophotometry for Analytical Procedures
UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of compounds that possess a chromophore. Phenothiazine (B1677639) derivatives, including N-Demethylcyamemazine, exhibit strong UV absorbance, making this technique suitable for their analysis. The selection of an appropriate wavelength of maximum absorbance (λmax) is crucial for sensitivity and linearity. For the parent compound, cyamemazine, a λmax of 270 nm has been utilized in HPLC-UV methods. researchgate.netinnovareacademics.in It is anticipated that N-Demethylcyamemazine would have a similar UV absorption profile.
Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the definitive identification and quantification of drug metabolites. univ-lyon1.fr The electrospray ionization (ESI) source is commonly used, typically in the positive ion mode for phenothiazine derivatives, leading to the detection of protonated molecules [M+H]+. univ-lyon1.fr
For N-Demethylcyamemazine (DMCMZ), which is a known metabolite of cyamemazine, LC-MS analysis can confirm its presence in biological samples. univ-lyon1.fr The mass spectrometer, particularly a triple quadrupole, can be operated in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity in quantification. waters.com This involves monitoring a specific precursor-to-product ion transition.
Table 3: Mass Spectrometry Parameters for Metabolite Identification
| Parameter | Description |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode univ-lyon1.fr |
| Precursor Ion | [M+H]+ corresponding to N-Demethylcyamemazine |
| Analyzer | Quadrupole univ-lyon1.fr |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification waters.com |
The characterization of N-Demethylcyamemazine and its metabolites is a critical aspect of drug metabolism studies. The fragmentation pattern obtained from MS/MS analysis provides valuable structural information. For phenothiazine-related compounds, fragmentation often occurs at the side chain, which can help in identifying the structure of metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Binding Studies
No published studies were found that provide specific ¹H or ¹³C NMR spectral data, chemical shifts, coupling constants, or detailed assignments for this compound. Furthermore, there is no available research detailing the use of NMR for studying its binding to biological targets.
Validation of Analytical Procedures for Research Reproducibility and Robustness
The scientific literature lacks any published analytical methods—such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)—specifically developed and validated for the quantification of this compound. Consequently, essential validation parameters and data tables for linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness are not available.
Development of Green Analytical Methodologies for this compound
There is no research focused on the development of environmentally sustainable or "green" analytical methods for the analysis of this compound. Topics such as solvent reduction, miniaturization, or the use of alternative solvents in the context of this compound have not been covered in available scientific publications.
Due to the absence of this specific scientific data, generating a thorough, informative, and accurate article based on the provided outline is not possible.
Pharmacological and Biochemical Mechanisms of Action: Preclinical Investigations
Receptor Binding Affinities and Selectivity Profiles
The interaction of N-Demethylcyamemazine with various neuroreceptors has been quantified through in vitro binding assays, revealing a distinct selectivity profile. These studies are crucial for understanding the compound's potential therapeutic effects and molecular targets.
N-Demethylcyamemazine displays a moderate affinity for the dopamine (B1211576) D2 receptor subtype. ijiapp.com In studies utilizing human recombinant receptors, its binding affinity (Ki) for the D2 receptor was determined to be 12 nM. ijiapp.com The compound also shows affinity for the D4.4 subtype. However, comprehensive binding data for the D1 and D3 receptor subtypes for N-Demethylcyamemazine are not extensively detailed in the reviewed preclinical literature.
The compound demonstrates a notable and high affinity for several serotonin (B10506) receptor subtypes, a characteristic it shares with its parent compound, cyamemazine (B1669373). ijiapp.com It binds with high potency to human 5-HT2A receptors, with a reported Ki value of 1.5 nM. ijiapp.com Its affinity for 5-HT2C receptors is also significant, with a Ki of 12 nM. ijiapp.com The interaction with 5-HT1A and 5-HT3 receptors has also been characterized, though with lower affinities compared to the 5-HT2 subtypes. ijiapp.com This strong interaction with serotonin receptors, particularly 5-HT2A, is a key feature of its pharmacological profile. isciii.es
Preclinical studies have also evaluated the binding of N-Demethylcyamemazine to muscarinic acetylcholine (B1216132) receptors. Research using human recombinant M1, M2, and M3 receptors has been conducted to determine its affinity for these subtypes. ijiapp.com However, detailed binding affinity data for the M4 and M5 muscarinic receptor subtypes for N-Demethylcyamemazine are not specified in the available scientific literature.
The determination of binding affinities for compounds like N-Demethylcyamemazine relies on established in vitro techniques. The most common of these is the radioligand binding assay. This method uses a radioactive molecule (a radioligand) that is known to bind to a specific receptor.
In a competitive inhibition assay , a fixed concentration of this radioligand is incubated with a preparation of membranes from cells expressing the target receptor, along with varying concentrations of the test compound (in this case, N-Demethylcyamemazine). The test compound competes with the radioligand for binding to the receptor sites. By measuring the concentration of the test compound that is required to inhibit 50% of the specific binding of the radioligand (the IC50 value), researchers can calculate the inhibition constant (Ki). The Ki value is an indicator of the affinity of the compound for the receptor; a lower Ki value signifies a higher binding affinity. ijiapp.com These assays are typically performed using human recombinant receptors expressed in cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells, which allows for the study of specific receptor subtypes in isolation. ijiapp.comnih.gov
Enzyme Inhibition and Modulation Studies
Beyond receptor binding, the interaction of a compound with intracellular signaling pathways, including enzyme activity, is a critical component of its pharmacological characterization.
Phospholipase C (PLC) is a crucial family of enzymes involved in signal transduction cascades for numerous G-protein coupled receptors, including several serotonin and muscarinic receptor subtypes. Upon receptor activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C activity. While the parent compound, cyamemazine, has been shown to act as an antagonist of 5-HT2C-dependent PLC stimulation, specific preclinical investigations detailing the direct modulation of Phospholipase C activity by N-Demethylcyamemazine Maleate (B1232345) are not extensively documented in the reviewed scientific literature. nih.gov
Neurotransmitter Systems Modulation (e.g., Dopaminergic, Serotonergic)
Pharmacological assessments indicate that N-demethylcyamemazine is a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors. nih.gov Concurrently, it displays a strong binding affinity for the dopamine D2 receptor, a primary target for the antipsychotic action of many neuroleptic agents. nih.govnih.gov However, a distinguishing feature of N-demethylcyamemazine's profile is the ratio of its affinity for serotonin versus dopamine receptors. In vivo studies have estimated that its apparent affinity for extrastriatal 5-HT2A receptors is approximately fivefold higher than for striatal D2 receptors. nih.gov This potent serotonergic antagonism relative to its dopaminergic blockade is a characteristic shared with several atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects. nih.govnih.gov
The interaction of N-demethylcyamemazine with these specific receptors results in the modulation of downstream signaling cascades. Blockade of D2 receptors in the mesolimbic pathway is a cornerstone of antipsychotic efficacy, while antagonism at 5-HT2A and 5-HT2C receptors is implicated in anxiolytic properties and the amelioration of negative symptoms in psychosis. nih.gov The binding affinities (Ki) of N-demethylcyamemazine for key human dopaminergic and serotonergic receptors are summarized below.
Table 1: Binding Affinity of N-Demethylcyamemazine for Human Neurotransmitter Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| Serotonin 5-HT2A | 1.5 nih.gov |
| Serotonin 5-HT2C | 12 nih.gov |
| Dopamine D2 | 12 nih.gov |
Data derived from in vitro studies using human recombinant receptors expressed in CHO cells.
Structure-Activity Relationship (SAR) Studies for N-Demethylcyamemazine Maleate and Related Analogues
The pharmacological activity of N-demethylcyamemazine is intrinsically linked to its chemical structure, which is based on the tricyclic phenothiazine (B1677639) scaffold. egpat.com Structure-activity relationship (SAR) studies of the phenothiazine class of compounds have identified several key structural motifs that are essential for their interaction with dopaminergic and serotonergic receptors. slideshare.net
The essential pharmacophore for a phenothiazine-type antipsychotic agent can be deconstructed into three main components:
The Phenothiazine Tricyclic System: This rigid, butterfly-shaped ring system, composed of two benzene (B151609) rings fused to a central thiazine (B8601807) ring, serves as the foundational scaffold. egpat.comacs.org The specific geometry of this system is crucial for orienting the other functional groups for optimal receptor interaction. acs.org
Substituent at Position C2: A critical feature for antipsychotic activity is the presence of a small, electron-withdrawing group at the C2 position of the phenothiazine ring. egpat.comslideshare.net In N-demethylcyamemazine, this is a cyano (-CN) group. The electronegativity of this substituent is directly correlated with the potency of the compound. egpat.com This group is believed to participate in key interactions within the receptor binding pocket, possibly through hydrogen bonding with the protonated amine of the side chain. slideshare.net
The Aminoalkyl Side Chain at Position N10: A flexible side chain attached to the nitrogen atom at position 10 is indispensable for neuroleptic activity. egpat.comslideshare.net For optimal activity, this chain typically consists of a three-carbon propyl linker separating the ring nitrogen from an aliphatic amino group. slideshare.net The nature of this terminal amino group is also critical; it is generally required to be a tertiary amine for maximal potency. slideshare.net
Structural modifications to any part of the phenothiazine pharmacophore can significantly alter receptor affinity and functional activity. N-demethylcyamemazine is itself a structural analogue of cyamemazine, differing by the removal of a single methyl group from the terminal nitrogen of the side chain.
N-Demethylation of the Side Chain: General SAR rules for phenothiazines suggest that decreasing the size of the substituents on the terminal nitrogen, such as moving from a dimethylamino group to a monomethylamino group, can significantly decrease antidopaminergic activity. slideshare.net This is observed with N-demethylcyamemazine, where its affinity for the D2 receptor is approximately eight times lower than that of the parent compound, cyamemazine. nih.gov However, this modification does not uniformly reduce activity at all relevant receptors. The affinity for the 5-HT2A receptor remains very high, and in some studies, appears even slightly higher than that of the parent compound. nih.gov This differential impact of N-demethylation leads to a shift in the compound's receptor affinity ratio, enhancing its profile as a potent 5-HT2A antagonist relative to its D2 antagonism. nih.gov
Table 2: Comparative Receptor Affinities of Cyamemazine and N-Demethylcyamemazine
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Serotonin 5-HT2C (Ki, nM) |
|---|---|---|---|
| Cyamemazine | 5.8 nih.gov | 1.5 nih.gov | 11.8 nih.gov |
| N-Demethylcyamemazine | 12 nih.gov | 1.5 nih.gov | 12 nih.gov |
Data derived from separate in vitro studies using human recombinant receptors.
Modification at C2: The identity of the electron-withdrawing group at C2 is a key determinant of potency. For instance, replacing the chloro (-Cl) group of chlorpromazine (B137089) with the more electronegative trifluoromethyl (-CF3) group of trifluopromazine results in a more potent compound. egpat.com The cyano group of N-demethylcyamemazine is also strongly electron-withdrawing, contributing to its high receptor affinity.
Computational chemistry and molecular modeling have become valuable tools for understanding the SAR of phenothiazine derivatives. adatbank.roresearchgate.net These methods provide insights into the three-dimensional structure of the molecules and their interactions with biological targets at an atomic level.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate the electronic properties of phenothiazine analogues. researchgate.net These calculations can determine descriptors such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential maps. researchgate.net These properties are crucial for predicting the reactivity of the molecule and the nature of its non-covalent interactions (e.g., π-π stacking, hydrogen bonds) with receptor residues. adatbank.roresearchgate.net
Molecular Docking: This computational technique simulates the binding of a ligand (like N-demethylcyamemazine) into the active site of a receptor (e.g., a homology model of the D2 or 5-HT2A receptor). researchgate.net Docking studies can predict the preferred binding pose of the ligand and identify key amino acid residues involved in the interaction. This helps to rationalize the observed affinities and functional activities of a series of analogues, thereby elucidating the SAR. For phenothiazines, docking can help explain the importance of the C2 substituent and the N10 side chain in anchoring the molecule within the receptor's binding pocket.
These computational approaches allow for the rational design of new analogues with potentially improved affinity, selectivity, and pharmacological profiles, guiding synthetic efforts and reducing the need for extensive empirical screening. nih.gov
Preclinical in Vitro and in Vivo Research Models
Cellular and Subcellular Studies
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In the case of N-Demethylcyamemazine, it is primarily formed through the N-demethylation of cyamemazine (B1669373). In vitro studies using recombinant human liver microsomal enzymes have identified the specific cytochrome P450 (CYP) isoenzymes responsible for this biotransformation. The main routes for the metabolism of cyamemazine are N-mono-demethylation and mono-oxidation. nih.govresearchgate.net
The CYP enzymes most efficient in the N-demethylation of cyamemazine to N-Demethylcyamemazine are CYP1A2, CYP3A4, and CYP2C8. nih.govresearchgate.net While these studies identify the pathways for the formation of N-Demethylcyamemazine, specific quantitative data on the in vitro metabolic stability of N-Demethylcyamemazine itself, such as its half-life (t½) and intrinsic clearance (CLint) in human liver microsomes or hepatocytes, are not extensively documented in the available scientific literature. Such data would be crucial for understanding its own metabolic fate and potential for accumulation.
| CYP Isoenzyme | Role in N-demethylation |
|---|---|
| CYP1A2 | Major |
| CYP3A4 | Major |
| CYP2C8 | Major |
| CYP2C9 | Minor |
| CYP2C19 | Minor |
| CYP2D6 | Minor |
Further research is required to fully characterize the metabolic stability and enzyme induction/inhibition profile of N-Demethylcyamemazine maleate (B1232345) in hepatic systems.
Functional assays in cell lines expressing specific human recombinant receptors have been instrumental in characterizing the pharmacological profile of N-Demethylcyamemazine. These studies have revealed that N-Demethylcyamemazine possesses a receptor binding profile that is qualitatively similar to its parent compound, cyamemazine.
Binding affinity studies have demonstrated that N-Demethylcyamemazine exhibits a high affinity for several key neurotransmitter receptors implicated in the therapeutic actions of antipsychotic and anxiolytic drugs. Specifically, it shows high affinity for human serotonin (B10506) 5-HT(2A) and 5-HT(2C) receptors, as well as dopamine (B1211576) D(2) receptors. nih.gov
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| Human 5-HT(2A) | 1.5 |
| Human 5-HT(2C) | 12 |
| Human D(2) | 12 |
The interaction of a ligand with its receptor initiates a cascade of intracellular signaling events. For receptors like 5-HT(2C), one of the key signaling pathways involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.net
Studies on the parent compound, cyamemazine, have shown that it acts as an antagonist at 5-HT(2C) receptors, thereby inhibiting 5-HT(2C)-dependent PLC stimulation. nih.gov Given that N-Demethylcyamemazine also demonstrates high affinity for the 5-HT(2C) receptor and has a similar receptor binding profile to cyamemazine, it is plausible that it may also modulate this signaling pathway in a similar antagonistic manner. However, direct experimental evidence from cellular signaling pathway investigations specifically examining the effect of N-Demethylcyamemazine maleate on phospholipase C stimulation is currently lacking in the scientific literature. Further studies are warranted to confirm this hypothesis and to fully elucidate the intracellular signaling consequences of N-Demethylcyamemazine's interaction with the 5-HT(2C) receptor and other G-protein coupled receptors.
Animal Models in Pharmacological Research (Non-Clinical Efficacy/Mechanism)
Behavioral neuroscience models in animals are crucial for assessing the potential therapeutic effects and side-effect profiles of psychoactive compounds. For antipsychotic drugs, models such as the catalepsy test and locomotor activity monitoring are frequently employed.
The catalepsy test in rodents is a widely used model to predict the likelihood of a compound to induce extrapyramidal side effects, which are motor-related adverse effects commonly associated with typical antipsychotics. thermofisher.com While the parent compound, cyamemazine, has been evaluated in various behavioral models, there is a notable absence of published studies that have directly administered this compound to animals to assess its effects in behavioral paradigms such as the catalepsy test or on spontaneous locomotor activity.
Given that N-Demethylcyamemazine shares a similar receptor binding profile with cyamemazine, including significant dopamine D(2) receptor antagonism, it would be expected to have an impact on these behavioral measures. However, without direct experimental data, its specific effects remain speculative. Studies on other N-desmethyl metabolites of antipsychotics, such as N-desmethylclozapine, have shown effects on locomotor activity. nih.gov
In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. This method provides valuable insights into the neurochemical effects of drugs on the central nervous system.
The pharmacological profile of the parent compound, cyamemazine, has been characterized in part through microdialysis studies. nih.govnih.gov These studies have helped to establish its antagonist effects at dopamine D(2) and various serotonin receptors. However, there is a lack of specific neurochemical studies in the published literature that have utilized microdialysis to investigate the direct effects of this compound administration on the release of key neurotransmitters such as dopamine and acetylcholine (B1216132) in brain regions like the prefrontal cortex and striatum.
Advanced Non-Animal Models (NAMs) in Early-Stage Research
The development of advanced non-animal models offers promising avenues for the early-stage investigation of neuroactive compounds like this compound, potentially providing more human-relevant data and reducing the reliance on animal testing.
Organ-on-a-chip technology, particularly "brain-on-a-chip" systems, aims to replicate the complex microenvironment of the human brain, including the neurovascular unit and the blood-brain barrier. emulatebio.comscitechdaily.com These microfluidic devices can incorporate various human cell types, such as neurons, astrocytes, and endothelial cells, to model neural circuits and their responses to pharmacological agents. emulatebio.comwikipedia.org For a compound like N-Demethylcyamemazine, a brain-on-a-chip model could be employed to study its effects on neuronal activity, neuroinflammation, and blood-brain barrier permeability in a controlled, human-relevant system. emulatebio.com
Organotypic brain slice cultures are another valuable ex vivo model. These cultures maintain the three-dimensional structure and cellular diversity of specific brain regions, allowing for the study of complex neuronal networks. mdpi.com This model could be utilized to assess the impact of N-Demethylcyamemazine on synaptic plasticity and network function in brain areas associated with anxiety, such as the amygdala and hippocampus.
While the direct application of these models to this compound has not been reported, their potential for elucidating its neuropharmacological profile is significant.
In silico, or computational, modeling plays an increasingly vital role in modern drug discovery by predicting the pharmacokinetic and pharmacodynamic properties of new chemical entities. nih.govspringernature.com These computational tools can forecast a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as potential toxicities, thereby streamlining the early stages of drug development. researchgate.netcomputabio.com
For this compound, in silico models could be used to:
Predict Blood-Brain Barrier Permeability: Computational algorithms can estimate the likelihood of a molecule crossing the blood-brain barrier, a critical factor for centrally acting drugs.
Identify Potential Off-Target Interactions: Virtual screening can predict the binding of a compound to a wide range of receptors and enzymes, helping to identify potential side effects early in the research process.
Model Receptor Docking: Molecular docking simulations can provide insights into the precise interactions between N-Demethylcyamemazine and its target receptors, such as the 5-HT2C receptor, which can aid in understanding its mechanism of action at a molecular level.
The application of these predictive models can help to prioritize and guide further preclinical testing of this compound.
Research on Metabolic Pathways of N Demethylcyamemazine Maleate Non Human/in Vitro Focus
Identification of Biotransformation Enzymes and Isoforms
The biotransformation of N-demethylcyamemazine, a secondary amine, is expected to involve several key enzyme systems. While direct studies on N-demethylcyamemazine are limited, research on its parent compound, cyamemazine (B1669373), and other phenothiazines provides significant insights into the probable enzymatic pathways.
Cytochrome P450 (CYP) Isoform Contributions
The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of a wide array of xenobiotics, including phenothiazine (B1677639) drugs. In vitro studies on the parent compound, cyamemazine, indicate that it is extensively metabolized by at least four distinct P450 enzymes. Further research on other phenothiazines, such as promazine (B1679182), perazine (B1214570), and chlorpromazine (B137089), has identified specific CYP isoforms involved in their metabolism, which are likely to play a role in the biotransformation of N-demethylcyamemazine as well.
Key findings from studies on related phenothiazines suggest the involvement of the following CYP isoforms in N-demethylation and other oxidative metabolic pathways:
CYP1A2: This isoform has been shown to be a primary catalyst in the N-demethylation of chlorpromazine.
CYP3A4: Known for its broad substrate specificity, CYP3A4 is implicated in the metabolism of numerous drugs and is involved in the metabolism of promazine and perazine.
CYP2C19: This isoform also contributes to the metabolic pathways of various phenothiazines.
The pretreatment of human hepatocytes with phenothiazines like promazine and perazine has been observed to induce the expression of CYP1A2, CYP3A4, and CYP2C19, suggesting an auto-induction of their own metabolism which may also apply to N-demethylcyamemazine.
| CYP Isoform | Observed Role in Phenothiazine Metabolism | Potential Role in N-Demethylcyamemazine Metabolism |
|---|---|---|
| CYP1A2 | Primary catalyst for N-demethylation of chlorpromazine. Induced by promazine and perazine. | Likely involved in further demethylation or other oxidative modifications. |
| CYP3A4 | Metabolism of promazine and perazine. | Potential contributor to the overall metabolism. |
| CYP2C19 | Metabolism of promazine and perazine. | Potential contributor to the overall metabolism. |
Monoamine Oxidase (MAO) Involvement
Monoamine oxidases (MAOs) are critical enzymes in the metabolism of endogenous and exogenous amines. Given that N-demethylcyamemazine is a secondary amine, there is a theoretical possibility of its interaction with MAO. However, current scientific literature lacks specific studies investigating the direct involvement of MAO in the metabolism of N-demethylcyamemazine. Further research is required to determine if N-demethylcyamemazine can act as a substrate or inhibitor for MAO-A or MAO-B.
Other Enzyme Systems (e.g., Flavin Monooxygenases, UDP-Glucuronosyltransferases)
Beyond the CYP system, other enzyme families could potentially contribute to the metabolism of N-demethylcyamemazine.
Flavin-containing Monooxygenases (FMOs): These enzymes are known to oxidize soft nucleophiles, particularly nitrogen and sulfur atoms. As N-demethylcyamemazine contains a nitrogen atom in its side chain, FMO-mediated oxidation is a plausible metabolic pathway.
UDP-Glucuronosyltransferases (UGTs): UGTs are responsible for Phase II conjugation reactions, where a glucuronic acid moiety is attached to a substrate to increase its water solubility and facilitate its excretion. Hydroxylated metabolites of N-demethylcyamemazine, potentially formed by CYP enzymes, could serve as substrates for UGTs.
Direct experimental evidence for the involvement of FMOs and UGTs in N-demethylcyamemazine metabolism is not yet available in the reviewed literature.
Characterization of Metabolites and Their Formation Pathways
N-demethylcyamemazine is itself a primary metabolite of cyamemazine. Further biotransformation of N-demethylcyamemazine can occur through secondary metabolic routes. In vitro studies have suggested that these pathways can lead to the formation of N,N-di-demethylated and N-demethylated mono-oxidized products.
The probable metabolic cascade starting from cyamemazine is as follows:
Primary Metabolism (Formation of N-Demethylcyamemazine): Cyamemazine undergoes N-demethylation, primarily catalyzed by CYP isoforms, to yield N-demethylcyamemazine.
Secondary Metabolism of N-Demethylcyamemazine:
N-Demethylation: N-demethylcyamemazine can be further demethylated to form N,N-didemethylcyamemazine.
Oxidation: The molecule can undergo oxidation at various sites. This can include the formation of N-demethylated mono-oxidized products.
| Parent Compound | Metabolite | Metabolic Reaction | Potential Enzymes Involved |
|---|---|---|---|
| Cyamemazine | N-Demethylcyamemazine | N-Demethylation | CYP1A2, CYP3A4, CYP2C19 |
| N-Demethylcyamemazine | N,N-Didemethylcyamemazine | N-Demethylation | CYP Isoforms |
| N-Demethylcyamemazine | N-demethylated mono-oxidized products | Oxidation | CYP Isoforms, FMOs |
Influence of N-Demethylcyamemazine Maleate (B1232345) on Endogenous Metabolic Pathways (e.g., Immunometabolism, Cellular Metabolism)
The influence of N-demethylcyamemazine maleate on endogenous metabolic pathways, such as immunometabolism and cellular metabolism, is an area that remains largely unexplored. There is currently no direct scientific evidence from in vitro or non-human studies detailing the effects of this specific compound on these complex cellular processes.
Future Directions and Emerging Research Perspectives
Development of Novel Research Tools and Probes
To meticulously dissect the biological pathways modulated by N-Demethylcyamemazine, the development of specialized molecular tools is a promising avenue. These tools are instrumental in visualizing and quantifying the compound's interaction with its targets in complex biological systems.
Radiolabeled Probes for In Vivo Imaging: A significant leap forward would be the synthesis of a radiolabeled version of N-Demethylcyamemazine. Incorporating a positron-emitting isotope, such as Carbon-11 or Fluorine-18, would enable Positron Emission Tomography (PET) imaging studies. mdanderson.org PET is a powerful, non-invasive technique that allows for the real-time visualization and quantification of drug distribution and target engagement in the living brain. mdanderson.orgnih.gov A radiolabeled N-Demethylcyamemazine tracer could be invaluable for determining its brain penetrance, regional distribution, and binding affinity to specific receptors, offering crucial information that is currently unavailable.
Fluorescent Probes for Cellular Studies: The design of fluorescently tagged N-Demethylcyamemazine analogs represents another critical area of development. By attaching a fluorophore to the molecule, researchers can utilize advanced microscopy techniques to track its subcellular localization and interaction with target proteins in real-time. caymanchem.comcornell.edu These probes would be particularly useful in cell-based assays to study receptor trafficking and the dynamics of downstream signaling cascades upon drug binding. caymanchem.comdaneshyari.com
Advanced Methodologies for Mechanistic Elucidation
Understanding the precise molecular mechanisms by which N-Demethylcyamemazine exerts its effects is paramount for its potential therapeutic application. Moving beyond classical pharmacological assays, advanced computational and in vitro models can provide a more nuanced picture of its activity.
Computational Modeling and Simulation: In silico approaches, such as molecular docking and dynamics simulations, can offer profound insights into the binding of N-Demethylcyamemazine to its receptor targets. dergipark.org.tr These computational methods can predict the binding affinity and orientation of the molecule within the receptor's binding pocket, identifying key amino acid residues involved in the interaction. dergipark.org.tr Such studies can help to explain the compound's specific receptor-binding profile and guide the design of more potent and selective analogs.
Advanced In Vitro Models: The use of sophisticated in vitro models, such as primary neuronal cultures or brain organoids, can provide a more physiologically relevant context for studying the effects of N-Demethylcyamemazine. nih.govnih.gov These models better recapitulate the complex cellular environment of the brain compared to traditional cell lines, allowing for a more accurate assessment of the compound's impact on neuronal signaling, synaptic plasticity, and network activity. nih.govcrownbio.com
Integration of Multi-Omics Data in N-Demethylcyamemazine Research
To gain a holistic understanding of the biological consequences of N-Demethylcyamemazine exposure, a systems biology approach is necessary. icati.org This involves the integration of multiple "omics" datasets to create a comprehensive picture of the molecular changes induced by the compound.
Transcriptomics and Proteomics: Analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in response to N-Demethylcyamemazine treatment can reveal novel pathways and targets affected by the drug. icati.org This unbiased approach can uncover previously unknown mechanisms of action and potential biomarkers for treatment response.
Metabolomics: Studying the alterations in the cellular metabolome following treatment can provide insights into the metabolic pathways influenced by N-Demethylcyamemazine. This can be particularly relevant for understanding some of the metabolic side effects associated with antipsychotic medications.
By integrating these multi-omics datasets, researchers can construct detailed network models of the drug's effects, moving from a single-target to a systems-level understanding of its pharmacology. icati.org
Potential for Further Analog Design and Investigation
The chemical scaffold of N-Demethylcyamemazine, a phenothiazine (B1677639) derivative, offers a versatile platform for the design and synthesis of novel analogs with potentially improved therapeutic properties. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. pharmacy180.comnih.gov
Modifications to the Phenothiazine Ring: Alterations to the tricyclic phenothiazine core, such as the introduction of different substituents at various positions, can significantly impact receptor binding and activity. pharmacy180.comcutm.ac.in For instance, substitution at the 2-position of the phenothiazine ring is known to be critical for the antipsychotic activity of this class of compounds. slideshare.net
Alterations of the Alkyl Side Chain: The nature and length of the alkyl side chain connecting the phenothiazine nucleus to the terminal amine are also important determinants of pharmacological activity. cutm.ac.inslideshare.net Modifications to this chain can influence receptor affinity and selectivity. For N-Demethylcyamemazine, which has a secondary amine, further N-alkylation could be explored to potentially modulate its pharmacological profile. slideshare.net
Q & A
Q. Advanced Research Focus
- Canine Models : Dose-ranging studies (0.03–0.1 mg/kg IV) in dogs evaluate hepatic first-pass metabolism, showing 45% bioavailability due to CYP3A4-mediated oxidation .
- Rodent Ischemia-Reperfusion Injury (IRI) Models : Investigate renal clearance using Perhexiline maleate as a comparator, with plasma half-life (t₁/₂) extended by 20% in nephrectomized rats .
- Tissue Distribution : Autoradiography in Sprague-Dawley rats reveals preferential accumulation in lung tissue (AUC₀–₂₄ = 480 µg·h/mL) .
How are process-related impurities in this compound controlled during synthesis?
Advanced Research Focus
Critical impurities include:
- Desmethyldoxepin Maleate (MM0032.10) : Controlled via reaction temperature (< 60°C) and pH (4.5–5.5) during salt formation .
- Thioether Byproducts : Mitigated by replacing thiol-containing reagents with sulfonic acid derivatives, reducing impurity levels from 0.8% to < 0.05% .
Forced degradation studies (40°C/75% RH for 14 days) confirm stability, with < 2% degradation under oxidative conditions (H₂O₂, 3% v/v) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
